molecular formula C13H10N6O B2357400 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396889-25-0

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide

Cat. No.: B2357400
CAS No.: 1396889-25-0
M. Wt: 266.264
InChI Key: CSMRFQHDXQKSHM-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic compound that features an imidazole ring fused to a pyrimidine ring, with a picolinamide moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide typically involves the construction of the imidazole and pyrimidine rings followed by their fusion and subsequent attachment of the picolinamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, while the pyrimidine ring can be formed via the Biginelli reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to facilitate the formation of the desired heterocyclic structure .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings enable the compound to bind to enzymes and receptors, thereby modulating their activity. This binding can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

  • N-(2-(1H-imidazol-1-yl)pyridine-3-yl)picolinamide
  • N-(2-(1H-imidazol-1-yl)benzimidazole-5-yl)picolinamide
  • N-(2-(1H-imidazol-1-yl)quinazoline-4-yl)picolinamide

Uniqueness

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-12(11-3-1-2-4-15-11)18-10-7-16-13(17-8-10)19-6-5-14-9-19/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMRFQHDXQKSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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